4-Ethyloctan-4-OL
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Overview
Description
4-Ethyloctan-4-OL is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of an ethyl-substituted octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyloctan-4-OL typically involves the reaction of 4-ethyloctan-4-one with a reducing agent. One common method is the reduction of 4-ethyloctan-4-one using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of 4-ethyloctan-4-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure is a common approach. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyloctan-4-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid, PCC
Dehydration: Sulfuric acid, phosphoric acid
Substitution: Thionyl chloride, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-ethyloctan-4-one
Dehydration: Alkenes (e.g., 4-ethyloctene)
Substitution: Alkyl chlorides (e.g., 4-chloro-4-ethyloctane)
Scientific Research Applications
4-Ethyloctan-4-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyloctan-4-OL involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Ethyloctan-4-OL can be compared with other similar compounds, such as:
4-Ethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Ethyloctan-4-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
4-Methylheptan-4-OL: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Properties
CAS No. |
38395-42-5 |
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Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4-ethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-4-7-9-10(11,6-3)8-5-2/h11H,4-9H2,1-3H3 |
InChI Key |
OYBUBRUQIKTRET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CCC)O |
Origin of Product |
United States |
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